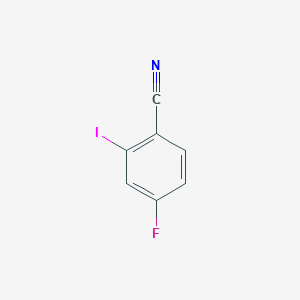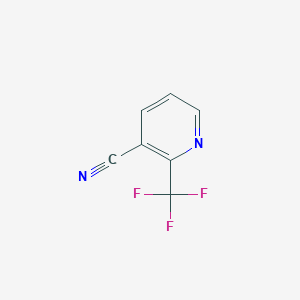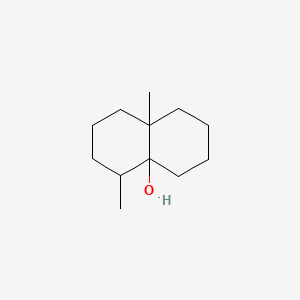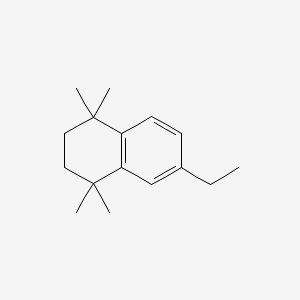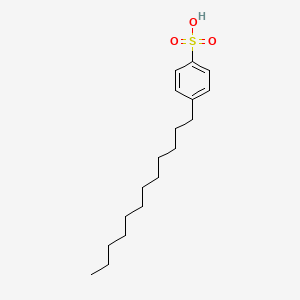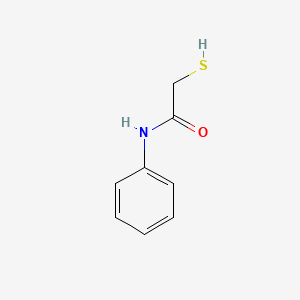![molecular formula C16H18ClN3O3 B1328952 (2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine CAS No. 1186662-45-2](/img/structure/B1328952.png)
(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine” is a chemical compound with the CAS Number: 1186662-45-2 . It has a molecular weight of 335.79 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18ClN3O3/c1-10-8-20(9-11(2)22-10)16(21)13-5-3-12(4-6-13)15-18-14(7-17)23-19-15/h3-6,10-11H,7-9H2,1-2H3/t10-,11+ . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Heterocyclic Chemistry :
- Rao et al. (2014) investigated the synthesis of 1,2,4-oxadiazoles, including derivatives similar to the mentioned compound, highlighting their significance in the realm of heterocyclic chemistry (Rao et al., 2014).
Investigations in Ring-Fission and Bond Cleavage Reactions :
- Jäger et al. (2002) explored reactions involving chloromethyl-1,2,4-oxadiazole, demonstrating their potential in studying ring-fission and carbon-carbon bond cleavage reactions (Jäger et al., 2002).
Antimicrobial and Hemolytic Activity Studies :
- Gul et al. (2017) synthesized 1,3,4-oxadiazole derivatives and evaluated them for antimicrobial and hemolytic activities, providing insights into their biological applications (Gul et al., 2017).
Antimalarial Activity Research :
- Hutt et al. (1970) synthesized 1,3,4-oxadiazoles and evaluated their antimalarial activity, illustrating the potential use of such compounds in medical research (Hutt et al., 1970).
2D-QSAR Study for Anti-Inflammatory Activity :
- Somashekhar and Kotnal (2020) conducted a 2D-QSAR study of 1,3,4-oxadiazole derivatives, assessing their potential anti-inflammatory activity (Somashekhar & Kotnal, 2020).
Investigation of Novel Antibacterial and Antitubercular Agents :
- Joshi et al. (2008) synthesized novel 1,3,4-oxadiazole derivatives and tested them for antibacterial and antitubercular activities, contributing to the search for new therapeutic agents (Joshi et al., 2008).
Molecular Structure and Vibrational Analysis :
- Medetalibeyoğlu et al. (2019) focused on the molecular structure and vibrational analysis of a compound structurally related to 1,3,4-oxadiazoles, providing valuable information for chemical and physical characterization (Medetalibeyoğlu et al., 2019).
Spectral Analysis and Biological Evaluation :
- Ur-Rehman et al. (2021) synthesized and conducted spectral analysis of 1,3,4-oxadiazole derivatives, assessing their biological activities for potential applications (Ur-Rehman et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-[(2R,6S)-2,6-dimethylmorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-8-20(9-11(2)22-10)16(21)13-5-3-12(4-6-13)15-18-14(7-17)23-19-15/h3-6,10-11H,7-9H2,1-2H3/t10-,11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBJFFJRVIQYJU-PHIMTYICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


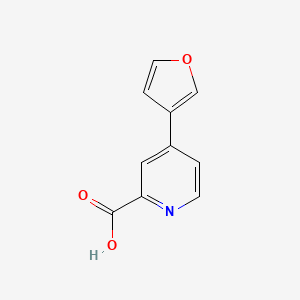
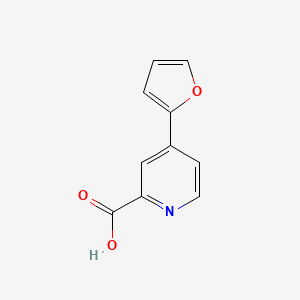
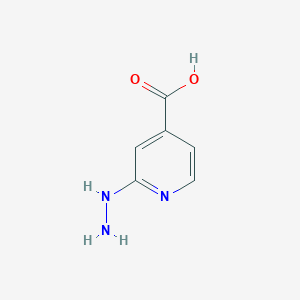
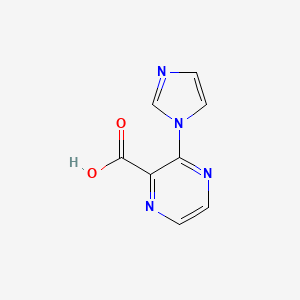
![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)
